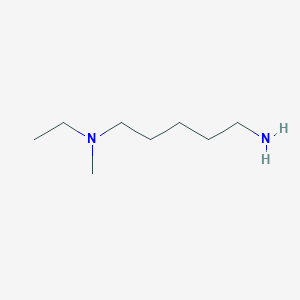

(5-Aminopentyl)(ethyl)methylamine

説明

N’-ethyl-N’-methylpentane-1,5-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups. This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

N’-ethyl-N’-methylpentane-1,5-diamine can be synthesized through several methods. One common method involves the reaction of pentane-1,5-diamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

Step 1: Pentane-1,5-diamine is dissolved in a suitable solvent, such as ethanol.

Step 2: Ethyl halide (e.g., ethyl bromide) and methyl halide (e.g., methyl iodide) are added to the solution.

Step 3: A base, such as sodium hydroxide, is added to deprotonate the amine groups, facilitating the nucleophilic substitution reaction.

Step 4: The reaction mixture is heated under reflux conditions for several hours.

Step 5: The product is isolated by distillation or extraction and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of N’-ethyl-N’-methylpentane-1,5-diamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

化学反応の分析

Types of Reactions

N’-ethyl-N’-methylpentane-1,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halides (e.g., ethyl bromide, methyl iodide) and bases (e.g., sodium hydroxide) are typical reagents.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates:

(5-Aminopentyl)(ethyl)methylamine serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of antimalarial drugs like hydroxychloroquine. Research indicates that derivatives of this compound can lead to improved synthesis methods that enhance yield and reduce costs in drug production .

Multitargeted Ligands:

Recent studies have explored the use of this compound in developing multitargeted-directed ligands for treating complex diseases such as Alzheimer's disease. These ligands aim to modulate multiple biological targets simultaneously, potentially offering more effective therapeutic strategies than traditional single-target drugs .

Organic Synthesis

Building Blocks:

The compound acts as a versatile building block in organic synthesis, particularly for creating larger molecular frameworks. Its amino group can participate in nucleophilic substitution reactions, facilitating the formation of more complex structures that are important in both academic research and industrial applications.

Catalysis:

In synthetic chemistry, this compound is being investigated for its role as a catalyst or co-catalyst in various reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable for synthesizing fine chemicals and pharmaceuticals.

Materials Science

Polymer Stabilization:

This compound has shown promise as a stabilizer in polymer formulations. Its hindered amine structure makes it effective at preventing degradation due to oxidative and thermal stresses, which is crucial for enhancing the longevity and performance of polymers used in coatings and other applications .

Functionalized Polymers:

Research indicates that incorporating this compound into polymer matrices can impart unique properties such as increased adhesion and improved mechanical strength. These functionalized polymers are useful in coatings, adhesives, and sealants where enhanced performance is required.

Case Studies

作用機序

The mechanism of action of N’-ethyl-N’-methylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including the formation of covalent bonds with proteins and other biomolecules.

類似化合物との比較

Similar Compounds

2-Methylpentane-1,5-diamine: Similar structure but lacks the ethyl and methyl substitutions.

1,5-Diamino-2-methylpentane: Another diamine with a slightly different substitution pattern.

Uniqueness

N’-ethyl-N’-methylpentane-1,5-diamine is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable in various applications.

生物活性

(5-Aminopentyl)(ethyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its aliphatic amine structure, which influences its interaction with biological systems. The presence of both ethyl and pentyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of aliphatic amines have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro assays using the agar-well diffusion method indicated that such compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Salmonella typhi | Significant |

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been assessed through MTT assays on various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0/G1 phase. This effect can be attributed to the structural characteristics of the amine group, which facilitates interactions with key regulatory proteins in cell proliferation pathways .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that aliphatic amines can modulate intracellular ROS levels, which are critical in cellular signaling and apoptosis. This modulation may contribute to the observed cytotoxic effects against cancer cells .

Case Studies

- In Vivo Efficacy in Inflammatory Models : A recent study investigated the efficacy of similar compounds in reducing inflammatory damage in animal models. The results indicated that these compounds could significantly alleviate symptoms associated with acute pancreatitis, suggesting a potential therapeutic role for this compound in inflammatory diseases .

- Antitumor Activity Assessment : Another case study focused on the antiproliferative effects of structurally related compounds on various cancer cell lines. The findings revealed a consistent pattern of selective toxicity towards cancer cells while sparing normal cells, emphasizing the potential utility of this compound as an anticancer agent .

特性

IUPAC Name |

N'-ethyl-N'-methylpentane-1,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-10(2)8-6-4-5-7-9/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIDLNYTVIHMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247858-06-5 | |

| Record name | (5-aminopentyl)(ethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。